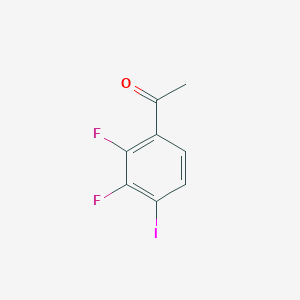

1-(2,3-Difluoro-4-iodophenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

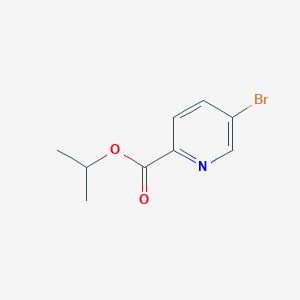

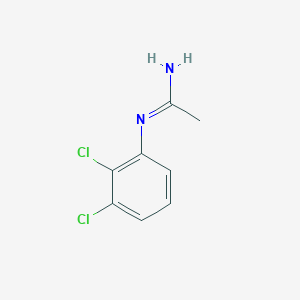

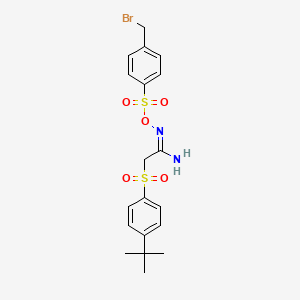

“1-(2,3-Difluoro-4-iodophenyl)ethanone” is a chemical compound with the molecular formula C8H5F2IO. It has a molecular weight of 282.03 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H5F2IO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3 . This indicates the compound consists of a two-ring structure with iodine and fluorine substituents. For a detailed structural analysis, please refer to a molecular modeling software or database. Physical and Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the web search results.Aplicaciones Científicas De Investigación

Polymer Synthesis

One area of application for compounds with difluoro and iodo substituents on an aromatic ring involves the synthesis of advanced polymers. For example, Kricheldorf et al. (2005) demonstrated the use of difluorobenzonitriles in the synthesis of multicyclic poly(benzonitrile ether)s. These polymers were produced via polycondensation, resulting in tree-shaped and cyclic polyethers with high solubility and unique properties, hinting at the potential of halogenated and fluorinated compounds in creating novel polymeric materials with specific structural and functional characteristics (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).

Antifungal Agents

In the realm of pharmaceuticals, difluorinated compounds have been investigated for their bioactivity. Eto, Kaneko, and Sakamoto (2000) designed and synthesized new 1,2,4-triazoles featuring a difluoro(heteroaryl)methyl moiety. These compounds, derived from reactions involving difluoro(heteroaryl)ethanones, exhibited significant antifungal activities against yeasts and filamentous fungi, showcasing the potential of difluoro compounds as bioactive agents (Eto, Kaneko, & Sakamoto, 2000).

Organic Synthesis and Functionalization

Halnor et al. (2006) explored the condensation reactions of various nucleophiles with 3-formylchromone, demonstrating the synthetic versatility of compounds with difluoro groups in creating a wide range of heterocyclic compounds. This research suggests the utility of difluorinated phenyl ethanones in synthesizing complex organic molecules, which could be applicable to the development of pharmaceuticals, agrochemicals, and organic materials (Halnor, Dalvi, Joshi, Gill, & Karale, 2006).

Chemical Characterization and Analysis

In forensic and analytical chemistry, the identification and characterization of novel compounds are crucial. A study by Bijlsma et al. (2015) on a novel cathinone derivative demonstrates the comprehensive analytical approaches needed to elucidate the structure of new chemical entities. While this study does not directly involve 1-(2,3-Difluoro-4-iodophenyl)ethanone, it underscores the importance of advanced analytical techniques in characterizing and understanding the properties of halogenated and fluorinated organic compounds (Bijlsma, Miserez, Ibáñez, Vicent, Guillamón, Ramsey, & Hernández, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2,3-difluoro-4-iodophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2IO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGYSIHHHPGULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)I)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)